

The Pan-KRAS Inhibitor Landscape and BI-2865

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Compound Focus: pan-KRAS-IN-13

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The development of pan-KRAS inhibitors is a major focus in oncology, aiming to target a wide range of KRAS mutants beyond the currently druggable G12C mutation [1] [2]. One of the leading compounds exemplifying this approach is **BI-2865**, a non-covalent, inactive-state selective pan-KRAS inhibitor [3].

The table below summarizes key experimental data for BI-2865, which targets multiple KRAS mutants.

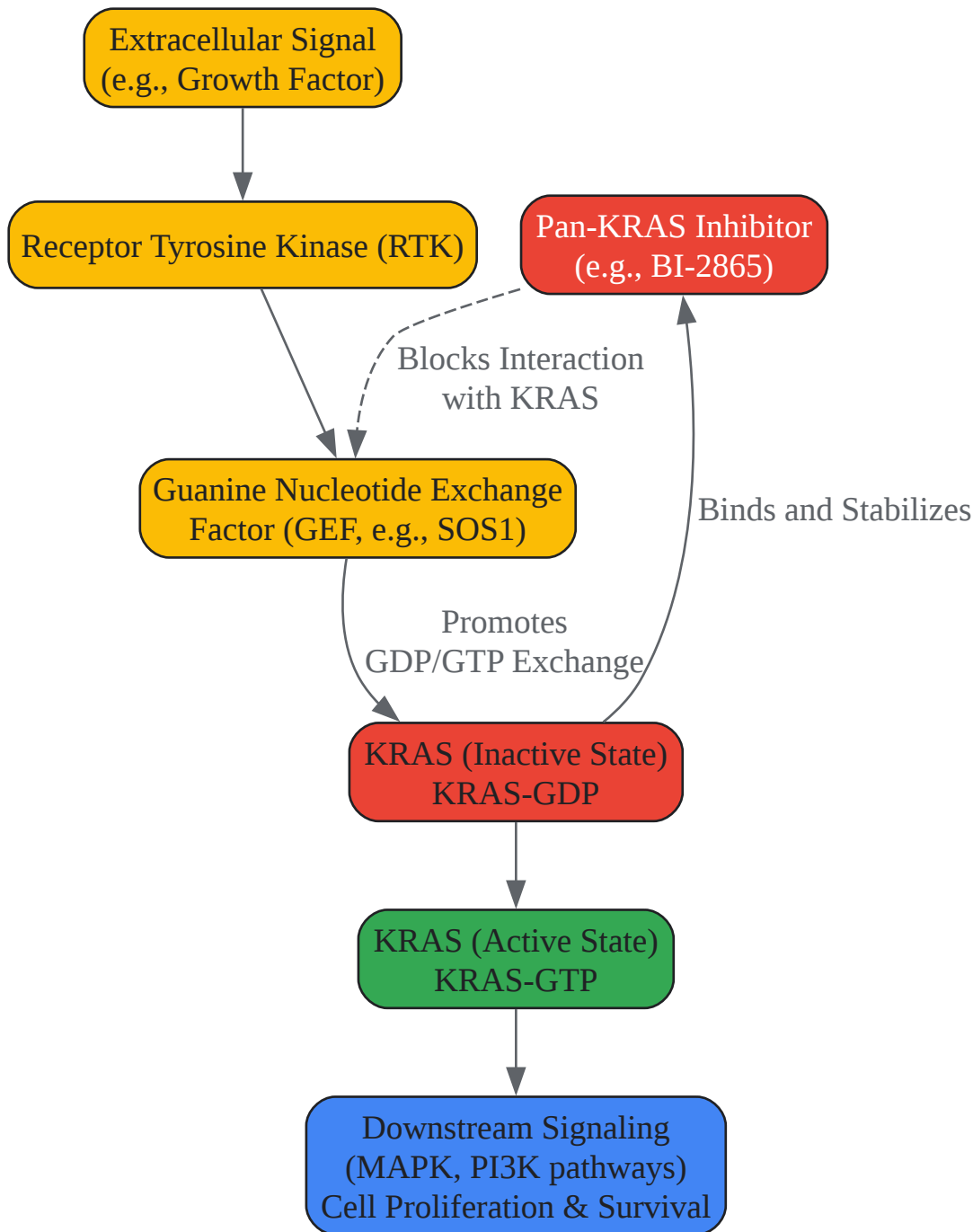
Property	Experimental Findings for BI-2865
Target Scope	Broad range of KRAS mutants: G12A/C/D/F/V/S, G13C/D, V14I, L19F, Q22K, D33E, Q61H, K117N, A146V/T [3].
Binding Affinity (Kd)	High affinity for GDP-bound KRAS: 10–40 nM (WT, G12C, G12D, G12V, G13D) [3].
Cellular Potency (IC ₅₀)	~140 nM (inhibition of proliferation in Ba/F3 cells expressing G12C, G12D, or G12V KRAS) [3].
In Vivo Efficacy	Suppressed tumor growth in mouse models of KRAS-mutant cancers without detrimental effect on animal weight [3].
Selectivity	Highly selective for KRAS over HRAS and NRAS (cellular IC ₅₀ for NRAS/HRAS was 5-10 μM vs. <10 nM for KRAS) [3].
Key Mechanism	Binds to the inactive (GDP-bound) state of KRAS and blocks nucleotide exchange, preventing KRAS activation [3].

Experimental Protocol for Profiling Pan-KRAS Inhibitors

The methodology for characterizing a compound like BI-2865 involves a series of biochemical, biophysical, and cellular assays [3]:

- **Structural Analysis:** High-resolution co-crystal structures (e.g., 1.0–1.1 Å) of the inhibitor bound to various KRAS mutants (e.g., WT, G12C, G12D) are solved to confirm the binding mode and pocket conservation.
- **Binding Affinity Measurement:** Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are used to determine dissociation constants (K_d) and binding kinetics (k_{off}) for the inhibitor against different KRAS mutants in their GDP- and GTP-bound states.
- **Functional Biochemical Assays:**
 - **Nucleotide Exchange Inhibition:** The inhibitor's ability to block SOS1-mediated or EDTA-stimulated nucleotide exchange (GDP to GTP) is measured.
 - **Effector Interaction Displacement:** A high-concentration assay tests if the inhibitor can displace the RAF RAS-binding domain (RBD) from active, GTP-bound KRAS.
- **Cellular Profiling:**
 - **Proliferation Assays:** The half-maximum inhibitory concentration (IC_{50}) is determined in isogenic cell lines (e.g., Ba/F3 cells) engineered to depend on specific KRAS mutants for growth.
 - **Target Engagement:** "RASless" MEFs reconstituted with single RAS isoforms (KRAS, NRAS, HRAS) are used to rigorously demonstrate KRAS-specific inhibition and measure potency (IC_{50}) in a cellular context.
- **In Vivo Studies:** The inhibitor's efficacy is evaluated in mouse xenograft models harboring various KRAS mutations, monitoring tumor growth suppression and overall animal health/tolerability.

The following diagram illustrates the core mechanism of action for this class of inactive-state selective pan-KRAS inhibitors.



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References

1. Evolution of direct RAS inhibitors: from undruggable target to ... [molecular-cancer.biomedcentral.com]
2. Expanding the Reach of Precision Oncology by Drugging All ... [pmc.ncbi.nlm.nih.gov]
3. Pan-KRAS inhibitor disables oncogenic signalling ... - Nature [nature.com]

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